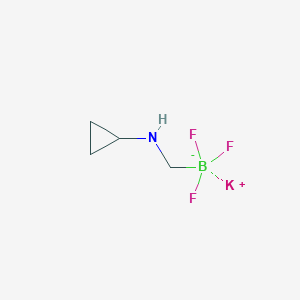

Potassium ((cyclopropylamino)methyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(cyclopropylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3N.K/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSKABFAUAQASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC1CC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis from Chloromethyl Boronate Esters

- Starting material: 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Reaction: Treatment with a protected amine nucleophile (e.g., Boc-protected amine) in the presence of potassium salts.

- Outcome: Formation of potassium Boc-protected aminomethyltrifluoroborate in about 75% yield over four steps.

- Advantages: Air-stable product, bench-storable without decomposition, suitable for subsequent Suzuki–Miyaura cross-coupling reactions.

This method, while demonstrated for Boc-protected aminomethyltrifluoroborates, provides a conceptual framework for preparing related compounds such as this compound by substituting the amine component.

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, related potassium cyclopropyltrifluoroborate compounds have been synthesized through palladium-catalyzed cross-coupling and boron functionalization techniques. These methods can be adapted for the target compound.

Synthesis via Palladium-Catalyzed Cross-Coupling

- Reagents: Potassium cyclopropyltrifluoroborate, aryl or heteroaryl halides, base (e.g., potassium carbonate or potassium phosphate).

- Catalyst: Palladium complexes such as PdCl2(dppf)*CH2Cl2 or bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II).

- Solvents: Biphasic mixtures like toluene/water or organic solvents such as dichloromethane.

- Conditions: Heating at 90–100°C under inert atmosphere (nitrogen) for 17–18 hours.

- Workup: Extraction with ethyl acetate, washing with brine, drying over MgSO4, filtration, and concentration.

- Purification: Preparative thin-layer chromatography or flash column chromatography.

- Yields: Moderate to good yields reported (e.g., 75% or higher depending on substrate and conditions).

This approach is used to functionalize potassium cyclopropyltrifluoroborate and can be tailored to introduce the amino methyl group through appropriate amination steps or use of amino-substituted precursors.

Preparation from Boronic Acids and Potassium Hydrogen Fluoride

- Starting from the corresponding cyclopropylboronic acid.

- Treatment with potassium hydrogen fluoride (KHF2) to convert boronic acid into the trifluoroborate salt.

- This method provides a straightforward route to potassium cyclopropyltrifluoroborate salts, which can be further derivatized to the amino methyl analog.

Summary Table of Preparation Methods

Research Findings and Observations

- This compound analogs are stable under ambient conditions, facilitating long-term storage and handling.

- The palladium-catalyzed cross-coupling reactions involving potassium cyclopropyltrifluoroborate derivatives proceed efficiently, enabling the synthesis of complex molecules incorporating the cyclopropylamino methyl moiety.

- Optimization of catalyst loading, solvent choice, and base is critical to maximize yields and purity in these syntheses.

- The use of protective groups such as Boc on the amino function allows for controlled synthesis and subsequent deprotection for functional applications.

Chemical Reactions Analysis

Types of Reactions: Potassium ((cyclopropylamino)methyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other boron-containing derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products: The major products formed from these reactions include boronic acids, amine derivatives, and various substituted organoboron compounds .

Scientific Research Applications

Potassium ((cyclopropylamino)methyl)trifluoroborate is a compound of increasing interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. Its applications span various domains, including drug development, catalysis, and material science. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.

Antibacterial Activity

One significant application of this compound is its role as an intermediate in the synthesis of antibacterial agents. Research indicates that compounds containing trifluoroborate moieties exhibit enhanced antibacterial properties, particularly against Gram-negative bacteria. For instance, studies have shown that the incorporation of this compound into fluoroquinolone derivatives leads to improved efficacy against resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Case Study: Fluoroquinolone Derivatives

- Objective : To evaluate the antibacterial potency of fluoroquinolone derivatives synthesized using this compound.

- Results : The modified compounds demonstrated a significant reduction in minimum inhibitory concentration (MIC) values compared to their non-modified counterparts, indicating enhanced activity against bacterial strains .

Drug Development

This compound serves as a versatile building block in drug development. Its ability to facilitate C–N bond formation makes it valuable for constructing complex molecular architectures found in pharmaceuticals.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl amines | 75 | |

| Buchwald-Hartwig | Aryl amines | 68 | |

| C–N Coupling | Antibiotic candidates | 53 |

Catalysis

In organic synthesis, this compound has been utilized as a catalyst in various reactions, including cross-coupling reactions. Its trifluoroborate group enhances the reactivity of substrates, allowing for more efficient synthesis pathways.

Case Study: Cross-Coupling Reactions

- Objective : To assess the efficiency of this compound in palladium-catalyzed cross-coupling reactions.

- Findings : The compound significantly improved reaction rates and yields when compared to traditional boronic acids, highlighting its potential as a superior catalyst .

Applications in Material Science

This compound has also found applications in the development of advanced materials. Its unique chemical properties allow for modifications that can enhance material performance.

Polymer Chemistry

In polymer chemistry, this compound is used to create functionalized polymers with specific properties such as increased thermal stability and improved mechanical strength. The trifluoroborate group can be incorporated into polymer backbones or side chains, leading to materials with tailored functionalities.

Table 2: Properties of Polymers Modified with this compound

| Polymer Type | Modification Type | Property Improvement |

|---|---|---|

| Polyethylene | Side-chain functionalization | Increased thermal stability |

| Polystyrene | Backbone incorporation | Enhanced mechanical strength |

Mechanism of Action

The mechanism of action of potassium ((cyclopropylamino)methyl)trifluoroborate involves its role as a boron source in various chemical reactions. In Suzuki–Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process facilitates the formation of new carbon-carbon bonds, making it a crucial step in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key analogs include cyclic and nitrogen-containing trifluoroborates (Table 1):

| Compound Name | CAS Number | Substituent Type | Molecular Formula | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| Potassium (cyclopropylmethyl)trifluoroborate | 1356481-57-6 | Cyclopropane (alkyl) | C₄H₇BF₃K | Not reported | Soluble in methanol |

| Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate | 888711-53-3 | Pyrrolidine (N-heterocycle) | C₅H₁₀BF₃KN | 85–87 | Limited in organics |

| Potassium (3-phenylpropyl)trifluoroborate | 329976-75-2 | Aromatic alkyl chain | C₉H₁₁BF₃K | >300 | Low organic solubility |

| Potassium (bromomethyl)trifluoroborate | 888711-44-2 | Halogenated alkyl | CH₂BF₃KBr | 274–280 | Reacts in polar solvents |

Key Observations :

- Electronic Effects : Nitrogen-containing substituents (e.g., pyrrolidinylmethyl) may increase nucleophilicity at the boron center, improving coupling efficiency with electron-deficient aryl halides .

- Stability : Bromomethyl derivatives are moisture-sensitive, requiring inert storage conditions, whereas cyclopropyl analogs are more stable due to reduced electrophilicity .

Reactivity in Cross-Coupling Reactions

Data from and highlight substituent-dependent yields in Suzuki-Miyaura couplings (Table 2):

Key Observations :

- Secondary vs. Primary Trifluoroborates : Secondary trifluoroborates (e.g., cyclopropyl) achieve higher yields (58%) in borazaronaphthalene synthesis compared to primary analogs (e.g., methyl, 40–54%) due to reduced β-hydride elimination .

- Functional Group Compatibility: Amino-substituted trifluoroborates (hypothetical for the target compound) may require tailored conditions to avoid side reactions with Pd catalysts, whereas halogenated analogs (e.g., bromomethyl) are prone to decomposition under standard conditions .

Biological Activity

Potassium ((cyclopropylamino)methyl)trifluoroborate (K(CAM)BF₃) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and its role in synthetic methodologies.

Chemical Structure and Properties

K(CAM)BF₃ has the molecular formula C₄H₈BF₃KN and features a cyclopropylamine moiety attached to a trifluoroborate group. The trifluoroborate group enhances its reactivity and solubility, making it valuable in various chemical transformations. The compound's unique structure allows it to participate in nucleophilic substitutions and other organic reactions.

Antimicrobial Properties

K(CAM)BF₃ has also been evaluated for its antimicrobial properties . Boron compounds are known for their ability to disrupt bacterial cell walls and inhibit microbial growth.

- Research Findings:

- In vitro studies have shown that boron compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. This suggests that K(CAM)BF₃ may possess similar antimicrobial activity, although specific data is still needed.

Synthetic Applications

Beyond its biological activities, K(CAM)BF₃ is primarily utilized as a reagent in organic synthesis. Its ability to act as a boron source makes it invaluable for coupling reactions and other transformations.

- Table 1: Comparison of Boron Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄H₈BF₃KN | Smaller cyclopropyl group may influence reactivity |

| Potassium ((cyclohexylamino)methyl)trifluoroborate | C₇H₁₄BF₃KN | Larger cyclohexyl group affects steric hindrance |

| Sodium ((cyclopropylamino)methyl)trifluoroborate | C₄H₈BF₃Na | Different solubility properties compared to potassium salt |

Safety and Handling

Due to the lack of extensive research on K(CAM)BF₃'s specific toxicity profile, it is recommended to handle this compound with caution. General safety protocols for boron compounds should be observed, including the use of personal protective equipment when handling.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Potassium ((cyclopropylamino)methyl)trifluoroborate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves protonation of cyclopropylethynyl precursors with potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF), followed by reaction with iodomethyltrifluoroborate. Key parameters include maintaining anhydrous conditions, inert gas (e.g., N₂) atmosphere, and stoichiometric control of alkoxide reagents. Yields are optimized by using continuous Soxhlet extraction to isolate products from inorganic byproducts . Scaling to 100 g batches requires precise temperature control and purification via recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) is critical. Key markers include:

- ¹H NMR : Signals for cyclopropyl protons (δ 0.36–1.12 ppm) and methylene groups adjacent to boron (δ 0.8 ppm as a doublet of quartets due to coupling with B and F) .

- ¹¹B NMR : Quartet signals near δ -2.1 ppm (J = 37.5 Hz) confirm trifluoroborate structure .

- ¹⁹F NMR : Peaks at δ -131.1 ppm validate trifluoroborate integrity .

Q. What safety protocols are mandatory for handling this compound in the lab?

- Methodological Answer :

- Use impervious gloves (e.g., nitrile) and safety goggles to prevent skin/eye irritation (GHS Category 2/2A) .

- Store in airtight containers under dry inert gas (e.g., argon) to avoid hygroscopic degradation .

- Work in a fume hood with ≥100 ft/min airflow to minimize inhalation of dust .

Advanced Research Questions

Q. How do endogenous fluoride and boronic acid influence the efficiency of Suzuki-Miyaura couplings with this reagent?

- Methodological Answer : During coupling, hydrolysis of the trifluoroborate generates trace boronic acid (R-B(OH)₂) and fluoride (F⁻). Fluoride activates palladium catalysts by stabilizing Pd intermediates (e.g., Pd-F complexes), while boronic acid participates in transmetalation. However, excess boronic acid can lead to side reactions (e.g., homocoupling). Using biphasic solvent systems (toluene/water or THF/water) and controlled base addition (e.g., K₂CO₃) mitigates protodeboronation and enhances coupling yields .

Q. What strategies minimize protodeboronation during cross-coupling reactions?

- Methodological Answer : Protodeboronation is suppressed by:

- Low-temperature conditions (≤40°C) to slow acid-catalyzed degradation .

- Fluoride scavengers (e.g., CaCl₂) to sequester free F⁻, which accelerates undesired hydrolysis .

- Optimized base selection : Cs₂CO₃ or KOH (3–6 equiv) stabilizes the boronate intermediate, reducing decomposition .

Q. How can large-scale synthesis maintain purity while avoiding side products?

- Methodological Answer :

- Batch optimization : Use excess alkoxide (3 equiv) in SN₂ reactions to ensure complete substitution .

- Continuous Soxhlet extraction : Efficiently separates trifluoroborates from inorganic salts (e.g., KBr) .

- Purity validation : Combine elemental analysis with HPLC-MS to detect trace impurities (<1%) from incomplete alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.